molecular formula C21H21N3O2S B2366058 (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 327082-78-0

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2366058
CAS No.: 327082-78-0
M. Wt: 379.48
InChI Key: USBGYYPCIQKWBS-XMHGGMMESA-N
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Description

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolone ring, along with piperazine and benzylidene groups, suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolone derivative in the presence of a suitable base. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of automated reactors for precise control of reaction conditions
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide

    Reduction: Sodium borohydride or hydrogenation with a palladium catalyst

    Substitution: Alkyl halides or acyl chlorides

Major Products

  • Oxidation of the hydroxyl group may yield 4-formylbenzylidene derivatives.
  • Reduction of the benzylidene group may yield 5-(4-hydroxyphenyl)thiazol-4(5H)-one derivatives.
  • Substitution reactions on the piperazine ring may yield various N-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolone derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thiazolone ring and piperazine moiety suggests potential binding to protein targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can be compared with other thiazolone derivatives such as:
    • 5-(4-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
    • 5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Uniqueness

The unique combination of the hydroxylbenzylidene group and the m-tolylpiperazine moiety in this compound may confer distinct biological activities and pharmacological properties compared to other thiazolone derivatives.

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-3-2-4-17(13-15)23-9-11-24(12-10-23)21-22-20(26)19(27-21)14-16-5-7-18(25)8-6-16/h2-8,13-14,25H,9-12H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGYYPCIQKWBS-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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